molecular formula C7H5FN2 B1523370 2-Fluoro-5-methylnicotinonitrile CAS No. 1232432-76-6

2-Fluoro-5-methylnicotinonitrile

Cat. No. B1523370
M. Wt: 136.13 g/mol
InChI Key: YTVKHKCASSZSOU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 2-Fluoro-5-methylnicotinonitrile is 1S/C7H5FN2/c1-5-2-6(3-9)7(8)10-4-5/h2,4H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-Fluoro-5-methylnicotinonitrile is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Alzheimer's Disease Imaging

One notable application of fluorinated compounds is in the diagnosis and monitoring of Alzheimer's Disease (AD). A study by Shoghi-Jadid et al. (2002) utilized a fluorinated derivative, [18F]FDDNP, for positron emission tomography (PET) imaging to detect neurofibrillary tangles and beta-amyloid plaques in the brains of living AD patients. This approach allows for the noninvasive monitoring of these pathological markers, potentially aiding in the early diagnosis and treatment evaluation of AD (Shoghi-Jadid et al., 2002).

Fluorescence Sensing and Imaging

Fluorinated compounds also find applications in fluorescence sensing and imaging. Tian et al. (2013) developed a highly efficient fluorosensor based on ultrathin graphitic carbon nitride (g-C₃N₄) nanosheets for the rapid and sensitive detection of metal ions. This technology could be adapted for environmental monitoring and biomedical diagnostics, leveraging the fluorescent properties of fluorinated compounds (Tian et al., 2013).

Drug Resistance and Chemotherapy

Fluorinated compounds have implications in understanding drug resistance mechanisms and developing chemotherapy strategies. The study by Marcuello et al. (2006) investigated the role of methylenetetrahydrofolate reductase (MTHFR) gene polymorphisms in the clinical response to fluoropyrimidine-based chemotherapy in colorectal cancer. Insights from such research can inform personalized medicine approaches, tailoring cancer treatments to individual genetic profiles (Marcuello et al., 2006).

Synthesis and Chemical Applications

Research on the synthesis and applications of fluorinated compounds continues to evolve. Qiu et al. (2009) described a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of anti-inflammatory and analgesic materials. Such synthetic advancements contribute to the pharmaceutical industry by providing efficient routes to valuable intermediates (Qiu et al., 2009).

Nanoparticle-Based Drug Delivery

Fluorinated compounds are also explored in the context of nanoparticle-based drug delivery systems. Shen et al. (2016) synthesized a thermoresponsive drug release system encapsulating magnetic nanoparticles and the drug model 5-fluorouracil. This system demonstrates potential for targeted cancer therapy and intracellular imaging, highlighting the versatility of fluorinated compounds in advanced therapeutic technologies (Shen et al., 2016).

Safety And Hazards

The compound is considered hazardous and should be handled with care. It has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-fluoro-5-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c1-5-2-6(3-9)7(8)10-4-5/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVKHKCASSZSOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704550
Record name 2-Fluoro-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methylnicotinonitrile

CAS RN

1232432-76-6
Record name 2-Fluoro-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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